

cross-resistance studies of Acynonapyr with other insecticide classes

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Compound of Interest

Compound Name: Acynonapyr

Cat. No.: B1384038

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Acynonapyr: A Novel Acaricide Breaking Cross-Resistance Barriers

For researchers, scientists, and professionals in drug development, the emergence of **Acynonapyr** presents a significant advancement in the management of acaricide resistance. Developed by Nippon Soda Co., Ltd., this novel acaricide demonstrates exceptional efficacy against spider mite populations that have developed resistance to conventional insecticide classes. Its unique mode of action, targeting a novel site in the mite's nervous system, positions it as a critical tool in integrated pest management (IPM) and resistance management strategies.^{[1][2][3][4][5]}

Acynonapyr is the first agricultural chemical to target calcium-activated potassium (KCa) channels in spider mites, a mode of action classified by the Insecticide Resistance Action Committee (IRAC) as Group 33.^{[1][2][3][5]} This distinct mechanism disrupts the normal neurological function of the mites, leading to symptoms such as convulsions and impaired mobility, ultimately resulting in mortality.^{[1][4][5]} This novel target site is key to its ability to control mite populations that are no longer susceptible to other acaricides.

Comparative Efficacy and Cross-Resistance Profile

While direct, publicly available comparative studies providing head-to-head LC50 values of **Acynonapyr** against a wide range of resistant mite strains are limited, the available literature consistently reports its effectiveness against populations resistant to other insecticide classes.

Detoxification metabolism and genomic analyses of spider mites with high resistance to various agents have not identified any target-site mutations that would indicate reduced susceptibility to **Acynonapyr**.^[5]

Below is a summary of **Acynonapyr**'s cross-resistance profile based on its unique mode of action and available data.

| Insecticide Class | IRAC MoA Group | Representative Active Ingredients | Cross-Resistance with Acynonapyr |
|-------------------|----------------|--|----------------------------------|
| METI Acaricides | 21A | Fenpyroximate, Pyridaben, Tebufenpyrad | No (Different target site) |
| Organophosphates | 1B | Chlorpyrifos, Diazinon, Malathion | No (Different target site) |
| Carbamates | 1A | Carbaryl, Methomyl | No (Different target site) |
| Pyrethroids | 3A | Bifenthrin, Permethrin, Cypermethrin | No (Different target site) |
| Avermectins | 6 | Abamectin, Enamectin benzoate | No (Different target site) |
| Ketoenols | 23 | Spirodiclofen, Spiromesifen | No (Different target site) |

Note: The absence of cross-resistance is attributed to **Acynonapyr**'s unique target site, the KCa channel, which is not affected by the resistance mechanisms developed against other insecticide classes that target, for example, the nervous system's sodium channels, acetylcholinesterase, or GABA-gated chloride channels.

Experimental Protocols

The evaluation of acaricide efficacy and the determination of resistance levels are typically conducted using standardized bioassay methods. The following is a detailed protocol for a leaf disc bioassay, a common method for assessing the toxicity of acaricides to spider mites.

Objective: To determine the lethal concentration (LC50) of an acaricide against a specific population of spider mites and to calculate the resistance ratio (RR) by comparing it to a susceptible reference strain.

Materials:

- Rearing units for susceptible and field-collected spider mite populations (e.g., bean plants)
- Acaricide technical grade or formulated product
- Distilled water
- Non-ionic surfactant
- Petri dishes (9 cm diameter)
- Filter paper
- Leaf discs from a suitable host plant (e.g., kidney bean, citrus)
- Fine brush for transferring mites
- Stereomicroscope
- Precision sprayer or dipping apparatus
- Incubator or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 L:D)

Procedure:

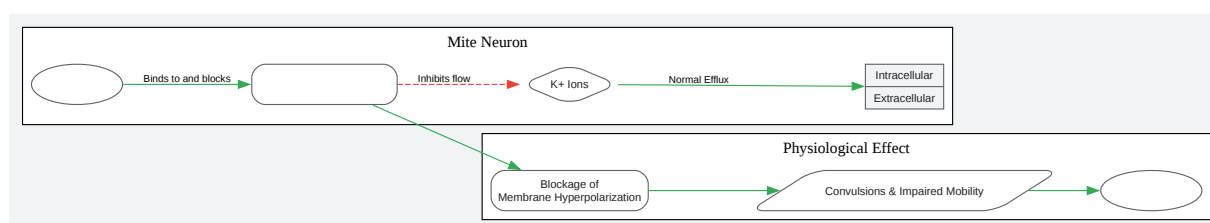
- Preparation of Test Solutions:
 - Prepare a stock solution of the acaricide in an appropriate solvent (e.g., acetone) if using technical grade material. For formulated products, use distilled water.
 - Create a series of serial dilutions of the acaricide. A minimum of five concentrations resulting in mortality between 10% and 90% is recommended.

- A control solution containing only distilled water and the surfactant should also be prepared.
- Leaf Disc Preparation:
 - Excise leaf discs from untreated host plants. The size of the disc should be suitable for the Petri dish.
 - Place each leaf disc, abaxial (lower) side up, on a moistened filter paper inside a Petri dish.
- Treatment Application:
 - Dipping Method: Immerse each leaf disc in the respective test solution for a standardized period (e.g., 5-10 seconds).
 - Spraying Method: Use a precision sprayer to apply a uniform film of the test solution to the leaf discs.
 - Allow the treated leaf discs to air dry completely before introducing the mites.
- Mite Infestation:
 - Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.
 - Seal the Petri dishes with ventilated lids to prevent mite escape.
- Incubation:
 - Place the Petri dishes in an incubator or growth chamber under controlled environmental conditions.
- Mortality Assessment:
 - After a specified period (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope.

- Mites that are unable to move when prodded with a fine brush are considered dead.
- Data Analysis:
 - Correct for control mortality using Abbott's formula if it is between 5% and 20%.
 - Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence limits.
 - Calculate the resistance ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible reference strain.

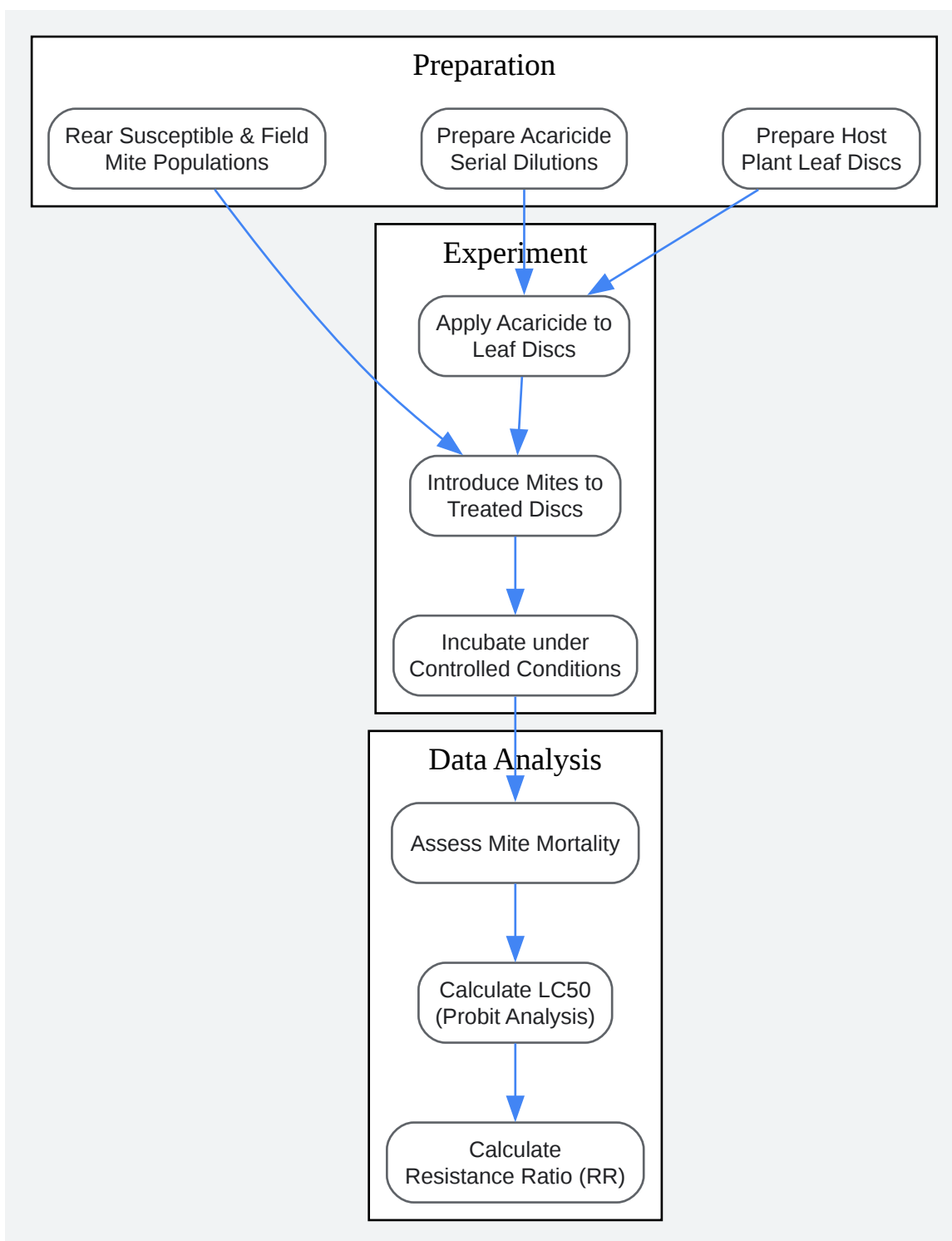
Visualizing Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.



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Caption: Mode of action of **Acynonapyr** on mite neuron.



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Caption: Workflow for leaf disc bioassay.

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